
L-Valyl-L-lysyl-L-cysteinyl-L-methionine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Valyl-L-lysyl-L-cysteinyl-L-methionine is a peptide compound with the molecular formula C19H37N5O5S2 It is composed of the amino acids valine, lysine, cysteine, and methionine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-lysyl-L-cysteinyl-L-methionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that utilize SPPS. These machines can handle large-scale synthesis with high efficiency and purity. Additionally, purification methods such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide.
Analyse Des Réactions Chimiques
Types of Reactions
L-Valyl-L-lysyl-L-cysteinyl-L-methionine can undergo various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters are used for amine group modifications.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with functional groups attached to amino groups.
Applications De Recherche Scientifique
L-Valyl-L-lysyl-L-cysteinyl-L-methionine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and sensors.
Mécanisme D'action
The mechanism of action of L-Valyl-L-lysyl-L-cysteinyl-L-methionine involves its interaction with specific molecular targets. The cysteine residue can form disulfide bonds, which are crucial for protein structure and function. The lysine residue can participate in ionic interactions and hydrogen bonding, influencing the peptide’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Valyl-L-lysyl-L-cysteinyl-L-valyl-L-isoleucyl: Contains similar amino acids but with different sequences.
L-Methionine, L-threonyl-L-lysyl-L-cysteinyl-L-valyl: Another peptide with a different combination of amino acids.
Uniqueness
L-Valyl-L-lysyl-L-cysteinyl-L-methionine is unique due to its specific sequence and the presence of both cysteine and methionine, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
798540-04-2 |
|---|---|
Formule moléculaire |
C19H37N5O5S2 |
Poids moléculaire |
479.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C19H37N5O5S2/c1-11(2)15(21)18(27)22-12(6-4-5-8-20)16(25)24-14(10-30)17(26)23-13(19(28)29)7-9-31-3/h11-15,30H,4-10,20-21H2,1-3H3,(H,22,27)(H,23,26)(H,24,25)(H,28,29)/t12-,13-,14-,15-/m0/s1 |
Clé InChI |
XUWWJHDIMXRLGH-AJNGGQMLSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCSC)C(=O)O)N |
SMILES canonique |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CCSC)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


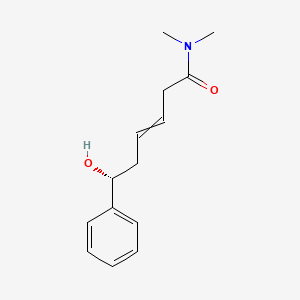
![2-[(Triphenylstannyl)sulfanyl]-1H-benzimidazole](/img/structure/B12524395.png)
![1H-Pyrazole-1-carboxylic acid, 4-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, 1,1-dimethylethyl ester](/img/structure/B12524403.png)
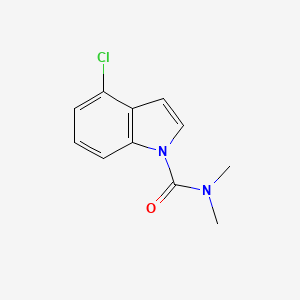
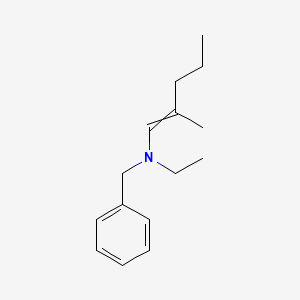
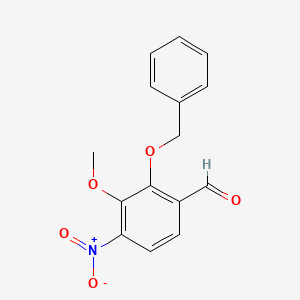
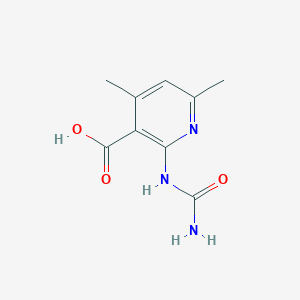
![N-[(1R)-1-(4-bromophenyl)ethyl]-4-chloro-3-nitropyridin-2-amine](/img/structure/B12524435.png)
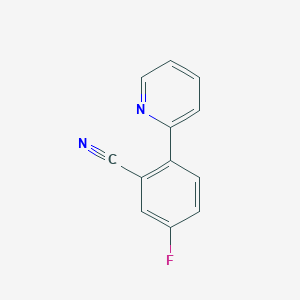
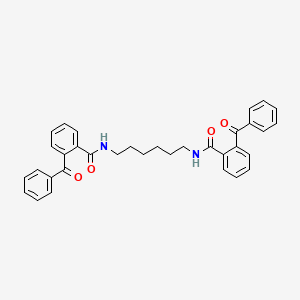

![Phenol, 2,2'-[1,2-ethanediylbis(thio)]bis[6-(1,1-dimethylethyl)-4-methyl-](/img/structure/B12524451.png)
![2-[(4E)-4-{[(8S)-5,6,7,8-Tetrahydroquinolin-8-yl]imino}butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12524457.png)
![4-Difluoromethoxy-dibenzo[b,d]furan-1-carboxylic acid](/img/structure/B12524468.png)
